molecular formula C19H20N4OS B5581720 2-benzyl-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide

2-benzyl-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B5581720
M. Wt: 352.5 g/mol
InChI Key: OQXOVFXNRCGCJC-UHFFFAOYSA-N
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Description

2-benzyl-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13578245 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds: Research has demonstrated the ability to synthesize a variety of heterocyclic compounds, such as imidazoles, thiazoles, and pyrazoles, using related chemical structures as precursors or intermediates. For instance, the cyclocondensation of certain imino trifluoropropionates with 1,3-binucleophiles has resulted in the formation of trifluoromethyl-containing heterocycles, showcasing the versatility of these compounds in generating diverse molecular architectures (Sokolov et al., 2014).

Biological Activities and Applications

  • Antitumor and Antioxidant Agents: Some derivatives have been synthesized with the aim of evaluating their antitumor and antioxidant activities. For example, annulations of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds afforded compounds with potential as antitumor agents (Hamama et al., 2013).
  • Antimicrobial and Antitubercular Activities: Novel benzimidazole–oxadiazole hybrid molecules have been synthesized and shown to possess promising antimicrobial and antitubercular activities, highlighting the potential for developing new therapeutic agents against bacterial and tuberculosis infections (Shruthi et al., 2016).

Supramolecular Chemistry

  • Gelators and Molecular Interactions: The study of N-(thiazol-2-yl)benzamide derivatives revealed their ability to act as supramolecular gelators, emphasizing the role of methyl functionality and S⋯O interactions in gelation behavior. This research underscores the importance of non-covalent interactions in the design of novel gelators for potential applications in material science (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used as drugs and have been thoroughly tested for safety, while others may be novel compounds with unknown safety profiles .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the broad range of chemical and biological properties of imidazole, it is expected that new imidazole derivatives with novel properties and applications will continue to be developed .

Properties

IUPAC Name

2-benzyl-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-23-10-9-20-18(23)17(14-7-8-14)22-19(24)15-12-25-16(21-15)11-13-5-3-2-4-6-13/h2-6,9-10,12,14,17H,7-8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXOVFXNRCGCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)NC(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.